1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethanone is an organic compound with the molecular formula C9H6ClF3O It is characterized by the presence of a trifluoromethyl group attached to an ethanone backbone, with a 2-chloro-6-methylphenyl substituent
Preparation Methods
The synthesis of 1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-chloro-6-methylphenyl magnesium bromide with trifluoroacetyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoroacetyl chloride. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethanone can be compared with similar compounds such as:
1-(2-Chloro-6-methylphenyl)ethanone: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-Chloro-6-methylphenyl isocyanate: Contains an isocyanate group instead of a ketone, leading to different applications and reactivity.
1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethanol: The alcohol analog of the compound, with different physical and chemical properties.
The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties and enhances its potential for various applications.
Properties
IUPAC Name |
1-(2-chloro-6-methylphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5-3-2-4-6(10)7(5)8(14)9(11,12)13/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSDGGHKYFJYEOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645230 |
Source
|
Record name | 1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886371-29-5 |
Source
|
Record name | 1-(2-Chloro-6-methylphenyl)-2,2,2-trifluoroethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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